DBCO-Val-Cit-PAB-OH is a compound that plays a significant role in the field of drug development, particularly in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its ability to serve as a cleavable linker, which facilitates the targeted delivery of cytotoxic drugs to cancer cells. The structure comprises a dibenzocyclooctyne (DBCO) moiety, a valine-citrulline dipeptide, and a p-aminobenzyl alcohol (PAB) group, contributing to its unique reactivity and effectiveness in biomedical applications.
DBCO-Val-Cit-PAB-OH is synthesized through various chemical methods, often involving solid-phase peptide synthesis and subsequent coupling reactions. The compound is commercially available from several suppliers, including BenchChem and AxisPharm, which offer it for research purposes.
This compound falls under the category of bioconjugates and linkers used in medicinal chemistry. It is specifically classified as a cleavable linker due to its ability to release drug payloads upon enzymatic cleavage, making it particularly useful in targeted cancer therapies.
The synthesis of DBCO-Val-Cit-PAB-OH typically involves several key steps:
The synthetic routes often require specific reagents and conditions:
DBCO-Val-Cit-PAB-OH has a complex molecular structure that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key components include:
The molecular formula can be represented as . The compound's molecular weight is approximately 372.42 g/mol, highlighting its suitability for biological applications where precise dosing is critical.
DBCO-Val-Cit-PAB-OH participates in several key chemical reactions:
The mechanism of action of DBCO-Val-Cit-PAB-OH revolves around its function as a linker in ADCs:
This targeted approach minimizes damage to healthy cells while maximizing therapeutic effects on cancer cells.
DBCO-Val-Cit-PAB-OH has extensive applications across various scientific fields:
The unique properties of DBCO-Val-Cit-PAB-OH make it an invaluable tool in modern therapeutic strategies, particularly in oncology research and development.
The structural complexity of antibody-drug conjugates demands meticulous molecular engineering, where DBCO-Val-Cit-PAB-OH serves as a tripartite linker pivotal to conjugate functionality. Its molecular organization (C39H46N6O6, MW: 694.82) comprises three functionally distinct domains that orchestrate the sequential processes of targeted delivery, cellular internalization, and payload release [3] [9].
The dibenzocyclooctyne (DBCO) moiety enables copper-free conjugation through strain-promoted alkyne-azide cycloaddition chemistry. Unlike copper-catalyzed azide-alkyne cycloadditions, this reaction proceeds without cytotoxic metal catalysts, preserving antibody integrity and biological activity. The DBCO group reacts with azide-functionalized antibodies under physiological conditions (aqueous buffers, ambient temperature) to form stable triazole linkages with quantitative yields. This bioorthogonality ensures that conjugation occurs exclusively between designed reaction partners without side reactions with native amino acid functionalities (-NH2, -SH, -COOH) present in biomolecules [2] [5].
Downstream of the DBCO unit, the valine-citrulline (Val-Cit) dipeptide functions as a protease-specific cleavage site. This sequence undergoes selective hydrolysis by cathepsin B, a lysosomal cysteine protease overexpressed in malignant tissues. The enzyme exhibits stringent specificity for the Val-Cit amide bond, remaining inert during systemic circulation while efficiently liberating the payload within tumor cells following ADC internalization and lysosomal trafficking. This compartmentalized activation minimizes off-target toxicity while maximizing tumor-specific cytotoxicity [1] [6].
The terminal p-aminobenzyl alcohol (PAB-OH) module operates as a self-immolative spacer. Upon enzymatic cleavage of the Val-Cit peptide, the resulting PAB derivative undergoes spontaneous 1,6-elimination, releasing carbon dioxide and the active payload. This mechanism is particularly crucial for payloads containing primary amine groups, such as monomethyl auristatin E, forming carbamate linkages that remain stable until PAB fragmentation. Notably, DBCO-Val-Cit-PAB-OH exists as a mixture of isomers due to rotation around the carbon-nitrogen double bond proximal to the DBCO group, a structural consideration requiring analytical characterization during ADC manufacturing [1] [9].
Table 1: Functional Domains of DBCO-Val-Cit-PAB-OH
Structural Domain | Chemical Function | Biological Role |
---|---|---|
Dibenzocyclooctyne (DBCO) | Strain-promoted alkyne-azide cycloaddition | Copper-free antibody conjugation |
Valine-Citrulline (Val-Cit) | Cathepsin B substrate | Lysosome-specific cleavage activation |
p-Aminobenzyl Alcohol (PAB-OH) | 1,6-Elimination spacer | Spontaneous payload release post-cleavage |
The development of DBCO-Val-Cit-PAB-OH represents a convergence point in the iterative advancement of cleavable linkers, addressing limitations observed in first-generation ADC technologies. Early disulfide-based linkers relied on intracellular glutathione reduction for payload release but suffered from plasma instability due to extracellular thiol exchange. Subsequent peptide-based systems improved tumor specificity through enzymatic activation mechanisms, with Val-Cit emerging as the gold standard due to its optimal cathepsin B kinetics and plasma stability [6] [8].
The integration of p-aminobenzyl alcohol marked a critical innovation in self-immolative chemistry. Unlike direct peptide-drug conjugates requiring specific functional groups on the payload, PAB-OH enables traceless release of diverse therapeutic agents through a three-stage activation cascade: (1) enzymatic cleavage of the Val-Cit peptide, (2) spontaneous 1,6-elimination of PAB-carbamate intermediates, and (3) decarboxylation to liberate the unmodified payload. This stepwise release mechanism expands linker compatibility with amine-containing payloads while maintaining stability during systemic circulation. However, payloads with hydroxyl groups require additional engineering, such as insertion of N,N’-dimethylaminoethyl carbamate spacers between PAB and the drug, adding synthetic complexity [6] [8].
Recent innovations focus on optimizing protease recognition motifs beyond Val-Cit. The glycine-glycine-phenylalanine-glycine (GGFG) tetrapeptide, employed in patritumab deruxtecan, demonstrates enhanced solubility and alternative fragmentation mechanisms. Following proteolytic cleavage, GGFG releases formaldehyde and ammonia without PAB intermediates, offering "traceless" payload liberation. This design eliminates potential immunogenicity concerns associated with PAB metabolites while simplifying the release kinetics to a single-step process after enzymatic hydrolysis. However, Val-Cit-PAB retains advantages for certain payload classes due to established manufacturing protocols and extensive preclinical validation [8].
Table 2: Evolution of Cleavable Linker Technologies in Antibody-Drug Conjugates
Linker Generation | Representative Examples | Release Mechanism | Key Advantages/Limitations |
---|---|---|---|
First-Generation | Disulfide linkers | Cytosolic glutathione reduction | Plasma instability; Off-target release |
Second-Generation | Val-Cit-PAB | Cathepsin B cleavage → 1,6-elimination | Tumor-specific activation; Complex fragmentation |
Next-Generation | Glycine-Glycine-Phenylalanine-Glycine (GGFG) | Cathepsin B cleavage → direct fragmentation | Simplified release kinetics; Requires novel payload engineering |
The incorporation of dibenzocyclooctyne within the DBCO-Val-Cit-PAB-OH structure leverages fundamental advances in bioorthogonal chemistry that transformed bioconjugation paradigms. Traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), while efficient in vitro, exhibits prohibitive cytotoxicity in vivo due to copper-induced oxidative damage and catalytic metal sequestration by serum proteins. Copper-free alternatives employing strained alkynes eliminate this limitation through strain-promoted azide-alkyne cycloaddition, which proceeds at physiologically relevant rates without exogenous catalysts [2] [5] .
Strain-promoted azide-alkyne cycloaddition (SPAAC) kinetics derive from the ring strain inherent in cyclooctyne structures like dibenzocyclooctyne. The distorted triple bond undergoes facile [3+2] cycloaddition with azides at room temperature, forming stable 1,4-disubstituted triazoles. This reaction demonstrates exceptional bioorthogonality, remaining inert toward native functional groups in proteins, lipids, and nucleic acids while proceeding quantitatively in aqueous buffers. The kinetic profile enables efficient conjugation even at low reactant concentrations (μM-mM range), crucial for modifying precious biologicals like monoclonal antibodies where high reagent loads could induce aggregation [2] [10].
Beyond cytotoxicity avoidance, copper-free chemistry confers practical manufacturing advantages. The elimination of oxygen-sensitive copper catalysts simplifies reaction engineering by removing the need for inert atmospheres and antioxidant additives. Furthermore, the absence of metal contaminants streamlines purification processes, particularly critical for therapeutics where residual copper could compromise product stability or trigger immune responses. To address the inherent hydrophobicity of unmodified cyclooctynes, polyethylene glycol spacers are often incorporated between DBCO and Val-Cit-PAB-OH, enhancing aqueous solubility without compromising reactivity. These PEGylated derivatives maintain the reagent's biocompatibility while enabling homogeneous conjugation in physiological buffers [2] [5].
Table 3: Comparative Analysis of Click Chemistry Techniques in Bioconjugation
Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |
---|---|---|
Catalyst Requirement | Copper(I) essential | Catalyst-free |
Reaction Conditions | Strict anaerobic conditions needed | Ambient atmosphere compatible |
Cytotoxicity Profile | Significant (copper-mediated oxidative stress) | Negligible |
Reaction Byproducts | Copper-protein adducts; Reactive oxygen species | None beyond triazole product |
Aqueous Solubility | Moderate (copper chelation enhances solubility) | Low (unless PEG-modified) |
Typical Applications | In vitro diagnostics; Material science | In vivo pretargeting; Live cell labeling |
The versatility of DBCO-Val-Cit-PAB-OH extends beyond traditional ADCs to innovative applications including:
These emerging applications underscore how copper-free chemistry transforms DBCO-Val-Cit-PAB-OH from an ADC component to a platform technology for precision medicine.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: